molecular formula C15H18FNO3 B4037668 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B4037668
M. Wt: 279.31 g/mol
InChI Key: SEXWSPKTAVZREN-UHFFFAOYSA-N
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Description

2-{[(4-Fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative functionalized at the 2-position with a (4-fluorobenzyl)aminocarbonyl group.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXWSPKTAVZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds
Compound Name Molecular Formula Molecular Weight Substituent Characteristics Biological Activity/Application Key Properties
Target Compound : 2-{[(4-Fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid C15H17FNO3 279.31* 4-Fluorobenzylaminocarbonyl Potential enzyme inhibition or receptor binding Increased lipophilicity (fluorine); H-bond donors: 2; acceptors: 3
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid C15H19NO3 261.32 Benzylaminocarbonyl Not explicitly stated Rotatable bonds: 4; undefined stereocenters: 2
cis-4-{3-Fluoro-4-[...]phenoxy}cyclohexanecarboxylic acid (iB, ) ~C22H18F2N4O5 ~456.4 Oxadiazole-phenoxy-fluorinated substituent DGAT1 inhibition Complex structure with dual fluorine atoms; high inhibitory potency
trans-4-Fluorocyclohexanecarboxylic acid (FC, ) C7H9FO2 144.14 Fluorine on cyclohexane ring 5-HT1A receptor ligand Enhanced brain uptake and blood clearance
2-{[(2,6-Dimethylphenyl)amino]carbonyl}-cyclohexanecarboxylic Acid C16H21NO3 275.34 2,6-Dimethylphenylaminocarbonyl Reference standard Steric hindrance from methyl groups; reduced conformational flexibility

*Calculated based on and substitution logic.

Key Comparative Insights

In contrast, trans-4-fluorocyclohexanecarboxylic acid () demonstrates that fluorination on the cyclohexane ring improves pharmacokinetics (e.g., brain half-life: 41 min) and receptor binding specificity .

Structural Complexity vs. Activity: Compound iB (), with its oxadiazole-phenoxy substituent, exhibits potent DGAT1 inhibition, likely due to extended π-π stacking or hydrogen bonding via the oxadiazole moiety . The target compound’s simpler structure may trade complexity for synthetic accessibility.

Steric and Electronic Modifications :

  • The 2,6-dimethylphenyl analog () introduces steric bulk, which could hinder interactions with flat binding pockets compared to the target compound’s planar fluorobenzyl group .

Metabolic Stability: Fluorine in the benzyl position (target compound) may reduce oxidative metabolism compared to non-halogenated analogs, as seen in fluorinated WAY 100635 derivatives (), where fluorine improved blood clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 2
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2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid

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